
Anandamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arachidonoylethanolamide, also known as anandamide, is a fatty acid neurotransmitter belonging to the fatty acid derivative group known as N-acylethanolamines. It was first discovered in 1992 by Raphael Mechoulam and his colleagues. Arachidonoylethanolamide is an endogenous cannabinoid, meaning it is naturally produced in the body and interacts with cannabinoid receptors. It is named after the Sanskrit word “ananda,” which means joy, bliss, or delight, reflecting its role in mood regulation and other physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidonoylethanolamide can be synthesized through enzymatic methods. One common method involves the reaction of arachidonic acid with ethanolamine in the presence of a biocatalyst such as Novozym 435 lipase. This reaction typically occurs in a solvent like hexane and results in high yields of arachidonoylethanolamide .
Industrial Production Methods: Industrial production of arachidonoylethanolamide often involves the extraction of arachidonic acid from arachidonic acid-rich oils. The arachidonic acid is then purified through processes such as urea inclusion and silver nitrate solution fractionation. The purified arachidonic acid is subsequently reacted with ethanolamine to produce arachidonoylethanolamide .
Chemical Reactions Analysis
Types of Reactions: Arachidonoylethanolamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Arachidonoylethanolamide can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of arachidonoylethanolamide can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Arachidonoylethanolamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of fatty acid derivatives and their interactions with various reagents.
Biology: Arachidonoylethanolamide plays a crucial role in the endocannabinoid system, which is involved in regulating mood, appetite, pain sensation, and memory.
Medicine: Research on arachidonoylethanolamide has led to potential therapeutic applications, including pain management, neuroprotection, and treatment of mood disorders.
Industry: Arachidonoylethanolamide is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mechanism of Action
Arachidonoylethanolamide exerts its effects by binding to cannabinoid receptors, primarily CB1 receptors in the central nervous system and CB2 receptors in the peripheral nervous system. This binding activates various signaling pathways that influence physiological processes such as pain sensation, mood regulation, and immune response. Arachidonoylethanolamide is also involved in the modulation of synaptic plasticity and neurotransmitter release .
Comparison with Similar Compounds
2-Arachidonoylglycerol (2-AG): Another major endocannabinoid that shares similar functions with arachidonoylethanolamide but differs in its chemical structure and receptor affinity.
N-Oleoylethanolamide (OEA): A fatty acid derivative that does not bind to cannabinoid receptors but shares similar synthesis and degradation pathways.
N-Palmitoylethanolamide (PEA): Another N-acylethanolamine with anti-inflammatory and analgesic properties.
Uniqueness: Arachidonoylethanolamide is unique due to its specific interaction with cannabinoid receptors and its role in the endocannabinoid system. Unlike other similar compounds, arachidonoylethanolamide has a distinct impact on mood regulation and pain sensation, making it a key target for therapeutic research .
Properties
Molecular Formula |
C22H37NO2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
(5E,8E,11E,14E)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6+,10-9+,13-12+,16-15+ |
InChI Key |
LGEQQWMQCRIYKG-CGRWFSSPSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCO |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


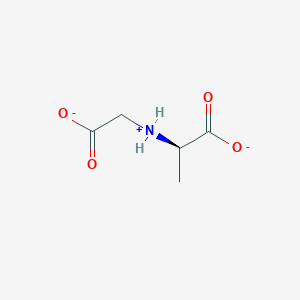
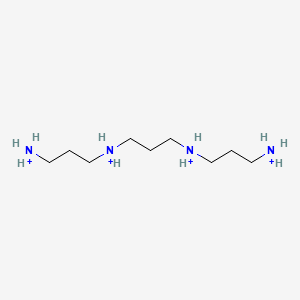


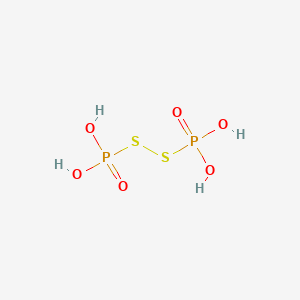
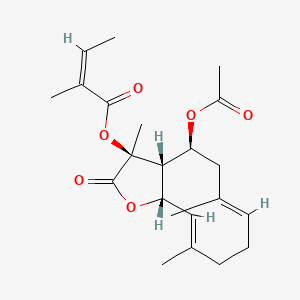



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B1233465.png)

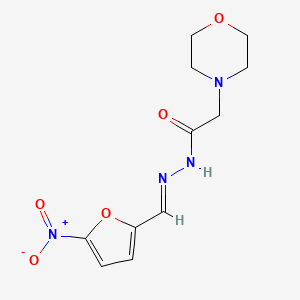
![4-{[4-(4-Methyl-benzyl)-piperazin-1-ylimino]-methyl}-benzoic acid](/img/structure/B1233470.png)
![(1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1233471.png)
